2-Hydroxyethyl palmitate
Description
Contextualizing 2-Hydroxyethyl Palmitate within Fatty Acid Ester Chemistry
This compound, also known as ethylene (B1197577) glycol monopalmitate, is a member of the fatty acid ester family. lookchem.com Fatty acid esters are compounds formed from a fatty acid and an alcohol. In the case of this compound, the fatty acid is palmitic acid, a common 16-carbon saturated fatty acid, and the alcohol is ethylene glycol. lookchem.com This structure places it within the subgroup of hydroxyalkyl esters, which are characterized by the presence of a hydroxyl group on the alkyl chain of the alcohol moiety.
The basic principle for synthesizing 2-hydroxyethyl esters is analogous to the well-established transesterification reactions used to produce other fatty acid esters, such as biodiesel (fatty acid methyl esters or FAEE). ugm.ac.id This involves reacting a triglyceride (like a vegetable oil) or a fatty acid with the desired alcohol, in this case, ethylene glycol, often in the presence of a catalyst. ugm.ac.id
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₃₆O₃ lookchem.com |
| Molecular Weight | 300.48 g/mol |
| CAS Number | 4219-49-2 lookchem.com |
| Appearance | White to off-white waxy solid solubilityofthings.com |
| Melting Point | 51-53°C |
| Boiling Point | ~410.9°C at 760 mmHg letopharm.com |
| Density | ~0.9 g/cm³ |
| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727); limited solubility in water. lookchem.com |
| IUPAC Name | 2-hydroxyethyl hexadecanoate (B85987) solubilityofthings.com |
Historical Perspectives on Related Hydroxyethyl (B10761427) Esters Research
The exploration of hydroxyethyl esters is part of a broader history of scientific inquiry into esters and their applications. A significant parallel can be seen in the development of other hydroxyethyl-containing monomers, such as 2-hydroxyethyl methacrylate (B99206) (HEMA). Research into HEMA, which began in the mid-20th century, was driven by the need for monomers that could create polymers with enhanced properties like adhesion and flexibility for coatings and adhesives. atamankimya.com This foundational work on hydrophilic methacrylate polymers, particularly poly(2-hydroxyethyl methacrylate), famously led to the invention of soft hydrogel contact lenses, showcasing the unique potential of incorporating hydroxyethyl groups into polymer structures. researchgate.net
In a different scientific trajectory, research into fatty acid esters as biofuels and additives has a long history. While much of this work focused on simple methyl or ethyl esters (FAMEs and FAEEs), more recent studies have investigated the properties of more complex esters. The synthesis of 2-hydroxyethyl esters from various vegetable oils, such as cottonseed, sunflower, and castor oil, has been a subject of research for their potential to act as bio-additives that can improve the lubricity of low-sulfur diesel fuels. ugm.ac.idglpbio.com This line of inquiry builds upon the understanding that the presence of hydroxyl groups can positively influence the lubricating properties of fuels. ugm.ac.id Early field trials in the 1970s also investigated a related compound, N-2-hydroxyethyl palmitamide (a fatty acid amide rather than an ester), for its potential prophylactic efficacy in acute respiratory infections, indicating a historical interest in the biological activities of such structures. nih.gov
Current Research Trajectories and Scholarly Significance of this compound
The scholarly significance of this compound is growing, with current research spanning multiple disciplines. One of the prominent areas of investigation is its use as a bio-additive for fuels. Researchers have successfully synthesized 2-hydroxyethyl esters, including this compound, from feedstocks like soybean oil and peanut oil through transesterification with ethylene glycol. researchgate.netatlantis-press.com These studies aim to develop effective lubricity enhancers for low-sulfur diesel, a critical issue as the desulfurization process can remove naturally occurring lubricating compounds. researchgate.net The presence of the hydroxyl group in the ester is thought to be key to these improved properties. ugm.ac.id
In the field of materials science and biotechnology, enzymatic synthesis methods are being explored for producing fatty acid esters like this compound. Lipases, such as those from Candida antarctica, are used to catalyze the esterification of palmitic acid. researchgate.netgoogle.com This biotechnological approach is part of a larger trend toward "green chemistry," offering a more sustainable alternative to traditional chemical synthesis. researchgate.net
Furthermore, this compound is being investigated for its role in various formulations. It is used as a stabilizer, emollient, opacifying agent, and thickening agent in cosmetic and personal care products. Its amphiphilic nature also makes it a candidate for use in drug delivery systems, potentially as a component of liposomal carriers to enhance the solubility of hydrophobic drugs. solubilityofthings.com
A recent and intriguing development is the identification of this compound as a metabolite in biological systems. A 2024 study using a metabolomics approach identified this compound as one of the differentially expressed metabolites in Indian goat yogurt, suggesting its potential influence on the techno-functional properties of the food product. nih.gov This finding opens up new avenues for research in food science and metabolomics, highlighting the compound's relevance beyond industrial chemistry.
Properties
IUPAC Name |
2-hydroxyethyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)21-17-16-19/h19H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCRLBBIZJSWNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9004-94-8 | |
| Record name | Polyethylene glycol monopalmitate | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID10863345 | |
| Record name | hexadecanoic acid, 2-hydroxyethyl ester | |
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Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4219-49-2, 9004-94-8 | |
| Record name | Glycol palmitate | |
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| Record name | Ethylene glycol monopalmitate | |
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| Record name | Glycol palmitate | |
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| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxohexadecyl)-.omega.-hydroxy- | |
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| Record name | hexadecanoic acid, 2-hydroxyethyl ester | |
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| Record name | 2-hydroxyethyl palmitate | |
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| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxohexadecyl)-ω-hydroxy | |
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| Record name | GLYCOL PALMITATE | |
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Synthetic Methodologies and Reaction Pathways for 2 Hydroxyethyl Palmitate
Conventional Chemical Synthesis Routes
The synthesis of 2-Hydroxyethyl palmitate is predominantly achieved through two main conventional chemical pathways: the direct esterification of palmitic acid with ethylene (B1197577) glycol and the transesterification of palmitate esters with ethylene glycol. lookchem.com These methods represent fundamental organic reactions for ester formation.
Esterification of Palmitic Acid with Ethylene Glycol
Direct esterification involves the reaction between palmitic acid, a long-chain saturated fatty acid, and ethylene glycol, a diol. lookchem.com This reaction, a type of Fischer esterification, is reversible and typically requires a catalyst to achieve reasonable reaction rates and yields. scitepress.org The process involves heating the reactants, often under conditions where the water formed as a byproduct is removed to shift the equilibrium towards the product side. rsc.org
Acid Catalysts : Strong acids are common catalysts for this reaction. Aromatic sulphonic acids, such as naphthalene-β-sulphonic acid and camphor-β-sulphonic acid, have been shown to be effective, allowing the reaction to proceed at temperatures between 140-160°C. rsc.org Camphor-β-sulphonic acid is noted as being a more efficient catalyst, leading to less coloration of the final product. rsc.org The activation energy for the acid-catalyzed esterification of a similar fatty acid (caprylic acid) with ethylene glycol has been determined to be approximately 53 ± 3 kJ/mol. ucr.ac.cr
Enzymatic Catalysts : Lipases offer a biocatalytic route for synthesis. For instance, Candida rugosa lipase (B570770) has been used to catalyze the esterification between palmitic acid and ethylene glycol. scitepress.org Enzymatic catalysis typically occurs under milder conditions than conventional chemical catalysis. scitepress.org
Other Catalysts : Mild borate (B1201080) catalysts have also been mentioned for the production of related glycol esters. lookchem.com
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters include temperature, the molar ratio of reactants, and reaction time.
Higher temperatures generally increase the reaction rate but can also lead to undesirable side products and darkening of the mixture. rsc.org Without a catalyst, temperatures of 180°C or higher may be required. rsc.org With an acid catalyst like an aromatic sulphonic acid, temperatures can be lowered to the 140-160°C range. rsc.org Enzymatic reactions are conducted at much lower temperatures, for example, at 37°C using Candida rugosa lipase. scitepress.org
The molar ratio of ethylene glycol to palmitic acid is a critical factor. Using an excess of ethylene glycol can help shift the reaction equilibrium to favor the formation of the monoester, this compound. Studies on the esterification of palmitic acid with the related poly(ethylene glycol) (PEG) found an optimal molar ratio of 1.5:1 (PEG to palmitic acid). plaschina.com.cn
The following table summarizes findings from various studies on the esterification process.
| Catalyst | Reactants | Molar Ratio (Glycol:Acid) | Temperature (°C) | Time (h) | Observations |
| Naphthalene-β-sulphonic acid | Palmitic Acid / Ethylene Glycol | Not specified | 140-160 | Not specified | Lowers reaction temperature from >180°C. rsc.org |
| Candida rugosa lipase | Palmitic Acid / Ethylene Glycol | 1:1 to 4:1 | 37 | 18 | Conversion percentage increases as the molar ratio of glycol increases. scitepress.org |
| Not specified (for PEG) | Palmitic Acid / Poly(ethylene glycol) | 1.5:1 | 140 | 5 | Optimized conditions for antistatic agent synthesis. plaschina.com.cn |
Transesterification Reactions Involving Palmitate Esters and Ethylene Glycol
Transesterification is an alternative and widely used pathway for synthesizing this compound. wikipedia.org This process involves reacting a pre-existing palmitate ester, such as methyl palmitate or triglycerides containing palmitate moieties (found in vegetable oils), with ethylene glycol. its.ac.idugm.ac.id The reaction exchanges the original alcohol group of the ester with ethylene glycol, yielding this compound and a different alcohol (e.g., methanol (B129727) or glycerol) as a byproduct. wikipedia.org This reaction is also an equilibrium process and is often catalyzed by acids or bases. wikipedia.orgscielo.br
Base-catalyzed transesterification is a common and efficient method for producing glycol esters. wikipedia.org In this mechanism, the base removes a proton from the ethylene glycol, making it a more potent nucleophile (an alkoxide). This nucleophile then attacks the carbonyl carbon of the palmitate ester, leading to a tetrahedral intermediate that resolves into the new ester (this compound) and the displaced alkoxide. scielo.br
Potassium carbonate (K2CO3) is an effective base catalyst for this reaction. its.ac.idugm.ac.id Studies involving the transesterification of vegetable oils (like soybean or castor oil) with ethylene glycol using K2CO3 have demonstrated the formation of a mixture of 2-hydroxyethyl esters, including this compound. its.ac.idresearchgate.net
Key reaction parameters for this method have been reported in the literature, as detailed in the table below.
| Starting Material | Catalyst | Molar Ratio (Oil:Glycol) | Temperature (°C) | Time (h) | Yield/Result |
| Soybean Oil | K2CO3 (7% mole to oil) | 1:10 | 150 | 5 | 66.5% yield of total 2-hydroxyethyl ester mixture. its.ac.idresearchgate.netscispace.com |
| Castor Oil | K2CO3 | 1:10 | 150 | 5 | Successful formation of 2-hydroxyethyl esters confirmed. ugm.ac.id |
Acid-catalyzed transesterification proceeds via a different mechanism where the acid protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethylene glycol. scielo.br While generally effective, acid-catalyzed reactions are typically much slower than their base-catalyzed counterparts. researchgate.net
A two-step approach can be utilized where an acid catalyst is first used to create a simple alkyl ester from the fatty acid, which is then transesterified. For example, palmitic acid can be esterified with methanol using a catalyst like boron trifluoride (BF3) in methanol to produce methyl palmitate with a high yield (72.13%). researchgate.net This methyl palmitate can then serve as the starting material for a subsequent transesterification reaction with ethylene glycol. researchgate.net This initial acid-catalyzed esterification is a critical step in preparing a suitable substrate for the final transesterification to this compound. researchgate.net
Novel Chemical Synthesis Approaches for this compound Analogues
While direct literature on the synthesis of this compound from ethylene stearate (B1226849) and palmitate salts is not extensively documented, the underlying chemical principles can be inferred from analogous reactions. The most plausible pathway involves the nucleophilic attack of a palmitate source on a suitable two-carbon electrophile, such as ethylene oxide. The reaction of ethylene oxide with carboxylic acids or their salts is a well-established method for producing β-hydroxy esters. proquest.com
Similarly, specific studies detailing the reaction between ethylene stearate and potassium palmitate (KO2CC15H31) for the synthesis of this compound analogues are not prevalent. However, the use of alkaline catalysts, such as potassium hydroxide (B78521) or potassium carbonate, in the reaction of higher carboxylic acids with ethylene oxide is a known industrial practice. proquest.com This suggests that a potassium salt of palmitic acid could potentially act as a nucleophile in a ring-opening reaction with ethylene oxide to yield the desired product.
Enzymatic Synthesis of this compound
Enzymatic synthesis offers a green and highly selective alternative to conventional chemical methods. researchgate.netnih.gov Lipases are the primary biocatalysts used for this purpose, leveraging their ability to function in non-aqueous media to drive the synthesis of esters. researchgate.net
The enzymatic production of this compound can be achieved through two main lipase-catalyzed reactions:
Direct Esterification: This reaction involves the direct condensation of palmitic acid and ethylene glycol. Lipases catalyze the formation of the ester bond, with the removal of a water molecule. This method is straightforward but can be limited by the equilibrium of the reaction.
Transesterification (Alcoholysis): This pathway uses a pre-existing ester of palmitic acid, such as a methyl or ethyl ester, which reacts with ethylene glycol. The lipase facilitates the exchange of the alcohol moiety, releasing the original alcohol (e.g., methanol) and forming this compound. This can sometimes offer advantages in terms of reaction equilibrium and substrate solubility. nih.gov
The general mechanism for lipase-catalyzed esterification involves the activation of the fatty acid at the serine residue in the enzyme's active site, forming an acyl-enzyme intermediate. nih.gov This intermediate is then attacked by the alcohol (ethylene glycol), releasing the final ester product and regenerating the enzyme. nih.gov
The effectiveness of a lipase for synthesis is determined by its activity and selectivity under specific reaction conditions.
Lipase Activity: The catalytic activity of lipases is commonly quantified using a spectrophotometric assay with a model substrate like p-nitrophenyl palmitate (pNPP). nih.gov The lipase hydrolyzes the pNPP, releasing p-nitrophenol, a chromogenic compound whose concentration can be measured to determine the reaction rate. nih.gov Kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), can be calculated from these assays to characterize the enzyme's affinity for the substrate and its maximum catalytic efficiency. nih.govredalyc.orginstras.com
Lipase Selectivity: Lipases exhibit high selectivity, which is a significant advantage in chemical synthesis. researchgate.net This includes:
Substrate Specificity: Preference for fatty acids of a certain chain length or structure.
Regioselectivity: Many lipases are sn-1,3 specific, meaning they selectively catalyze reactions at the terminal positions (sn-1 and sn-3) of a glycerol (B35011) backbone. nih.govsrce.hr While ethylene glycol does not have a glycerol structure, the inherent specificity of the lipase for primary versus secondary hydroxyl groups remains a critical factor.
Enantioselectivity: The ability to distinguish between enantiomers of chiral substrates.
Immobilization enhances the stability and reusability of lipases, making them more suitable for industrial applications. dntb.gov.uabmbreports.org Lipases can be immobilized on various supports, such as fabric membranes, resins, or nanoparticles. researchgate.netresearchgate.netmdpi.com Studies on the synthesis of 2-ethylhexyl palmitate, a structurally similar compound, provide valuable insights into the performance of specific immobilized lipases.
Candida sp. 99-125: The lipase from Candida sp. 99-125 has proven to be an effective and stable biocatalyst for producing fatty acid esters in non-aqueous media. researchgate.net It has been successfully immobilized on various supports, including fiber membranes, and used for the synthesis of 2-ethylhexyl palmitate with high yields. researchgate.netresearchgate.net Optimization studies have shown that factors such as solvent choice, temperature, substrate molar ratio, and methods for water removal are critical for achieving high conversion rates. researchgate.netresearchgate.netresearchgate.net
Table 1: Synthesis of 2-Ethylhexyl Palmitate using Immobilized Candida sp. 99-125 Lipase
| Reactants | Support | Solvent | Temp. | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Palmitic acid, 2-ethyl hexanol | Fiber Membrane | Petroleum Ether | 40°C | 24 h | 97% | researchgate.net |
| Palmitic acid, 2-ethyl hexanol | Surfactant Modified Cotton Membrane | - | 40°C | - | 95% | researchgate.net |
| Palmitic acid, 2-ethyl hexanol | Celite | - | - | - | 91% | researchgate.net |
| Palmitic acid, 2-ethyl hexanol | Fiber Membrane | Petroleum Ether | 40°C | - | 91% | researchgate.net |
QLM Lipase: QLM lipase, sourced from Alcaligenes sp., is another thermostable enzyme noted for its high activity in hydrolysis and esterification reactions. srce.hrmdpi.com Research on the synthesis of 2-ethylhexyl palmitate using immobilized QLM lipase has highlighted the remarkable potential of microwave irradiation to accelerate the reaction. nih.govtiiips.com Compared to conventional heating, microwave assistance can dramatically reduce the reaction time from many hours to just a few, while achieving near-quantitative conversion. nih.govresearchgate.net This enhancement is attributed to the efficient energy transfer of microwaves, which can improve enzyme activity. nih.gov
Table 2: Microwave-Assisted Synthesis of 2-Ethylhexyl Palmitate using Immobilized QLM Lipase
| Reactants | Support | Heating Method | Temp. | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Palmitic acid, 2-ethyl hexanol | Not specified | Microwave | - | 3 h | 99% | nih.govtiiips.com |
| Palmitic acid, 2-ethyl hexanol | Not specified | Microwave | 70°C | 3 h | ~99% | researchgate.net |
Lipase-Catalyzed Esterification and Transesterification
Optimization of Enzymatic Reaction Conditions (e.g., Temperature, Enzyme Loading, Molar Ratios)
The efficiency of the enzymatic synthesis of this compound is critically dependent on the optimization of key reaction parameters, including temperature, enzyme loading, and the molar ratio of the substrates (palmitic acid and ethylene glycol). Research on analogous long-chain fatty acid esters, such as 2-ethylhexyl palmitate (2-EHP), provides valuable insights into the optimal conditions for this process.
Temperature: The reaction temperature influences both the enzyme's catalytic activity and its stability. For the synthesis of 2-EHP using an immobilized lipase from Candida sp. 99-125, a temperature of 40°C was found to be optimal. researchgate.net In another study on 2-EHP synthesis with a different immobilized lipase, Eversa Transform 2.0, a higher optimal temperature of 55°C was identified. researchgate.net It is crucial to operate within a temperature range that maximizes reaction rates without causing significant thermal denaturation of the enzyme. mdpi.com
Enzyme Loading: The concentration of the biocatalyst is a significant factor in the reaction rate. For the synthesis of 2-EHP, an enzyme loading of 2% (by weight of the total substrates) was determined to be optimal when using Eversa immobilized lipase. researchgate.net Another study on 2-EHP utilized a higher loading of 10% (w/w) of an immobilized lipase from Candida sp. 99-125 in petroleum ether. researchgate.net The optimal enzyme loading often represents a balance between achieving a high conversion rate and minimizing the cost associated with the biocatalyst. srce.hr
Molar Ratios: The molar ratio of the acyl donor (palmitic acid) to the alcohol (ethylene glycol) affects the reaction equilibrium and conversion rate. In the enzymatic synthesis of 2-EHP, an optimized molar ratio of palmitic acid to 2-ethylhexanol was found to be between 1:1.3 and 1:1.5. researchgate.net For the synthesis of other fatty acid esters, a variety of molar ratios have been explored. For instance, in the synthesis of human milk fat substitute, a hazelnut oil to ethyl palmitate molar ratio of 1:6 was found to be optimal. mdpi.com The use of an excess of one of the reactants, typically the alcohol, can shift the equilibrium towards the product, thereby increasing the yield. researchgate.net
The interplay of these parameters is complex, and their optimization is essential for developing an efficient and economically viable process for the synthesis of this compound. A systematic approach, often employing response surface methodology, is typically used to identify the ideal combination of these variables. srce.hrmdpi.com
Table 1: Optimized Reaction Conditions for the Enzymatic Synthesis of 2-Ethylhexyl Palmitate (a this compound Analog)
| Parameter | Optimal Value | Lipase Source | Reference |
|---|---|---|---|
| Temperature | 40°C | Candida sp. 99-125 | researchgate.net |
| Temperature | 55°C | Eversa Transform 2.0 | researchgate.net |
| Enzyme Loading | 10% (w/w) | Candida sp. 99-125 | researchgate.net |
| Enzyme Loading | 2% (w/w) | Eversa Transform 2.0 | researchgate.net |
| Molar Ratio (Acid:Alcohol) | 1:1.3 to 1:1.5 | Candida sp. 99-125 | researchgate.net |
| Molar Ratio (Acid:Alcohol) | 1:5.5 | Fermase CALB 10000 | mdpi.com |
Solvent-Free Systems in Enzymatic Synthesis
The use of solvent-free systems for the enzymatic synthesis of this compound represents a significant advancement in green chemistry. researchgate.net These systems offer numerous advantages, including increased volumetric productivity, simplified downstream processing, and the elimination of hazardous organic solvents. researchgate.netmdpi.com
In a solvent-free system, the reaction medium consists solely of the liquid substrates, in this case, palmitic acid and ethylene glycol. mdpi.com This approach not only enhances the concentration of reactants, potentially leading to higher reaction rates, but also aligns with the principles of green chemistry by reducing waste. researchgate.netmdpi.com
Several studies have successfully demonstrated the feasibility of solvent-free enzymatic synthesis for analogous fatty acid esters. For example, the synthesis of 2-ethylhexyl palmitate has been effectively carried out in a solvent-free environment using various immobilized lipases. researchgate.netmdpi.com Similarly, the production of other esters like cetyl palmitate and various sugar esters has been achieved without the use of solvents. mdpi.comnih.gov
While solvent-free systems are advantageous, they can present challenges such as high viscosity, which may lead to mass transfer limitations. researchgate.net However, the application of advanced technologies like microwave irradiation or ultrasound can help to overcome these issues. srce.hr The optimization of reaction parameters, such as temperature and molar ratios, is also crucial for the success of solvent-free enzymatic synthesis. researchgate.net
Application of Advanced Technologies in Enzymatic Synthesis (e.g., Microwave Irradiation, Ultrasound Technology, Rotating Packed Bed Reactors)
To enhance the efficiency of enzymatic synthesis of this compound, several advanced technologies have been explored, primarily focusing on improving reaction rates and mass transfer.
Microwave Irradiation: Microwave-assisted enzymatic synthesis has emerged as a promising technique for accelerating esterification reactions. srce.hr Microwaves can rapidly and uniformly heat the reaction mixture, which can enhance enzyme activity and reduce reaction times. acs.org This technology has been successfully applied to the synthesis of various esters, with reports of significantly reduced reaction times and energy consumption compared to conventional heating methods. mdpi.com For instance, in the production of emollient esters like isopropyl myristate and isopropyl palmitate, microwave-assisted enzymatic esterification resulted in high conversions with fast reaction times. mdpi.com
Ultrasound Technology: Sonochemistry, or the use of ultrasound in chemical reactions, can also enhance the enzymatic synthesis of esters. srce.hr High-frequency sound waves generate cavitation bubbles, which upon collapsing, create localized high-pressure and high-temperature zones, facilitating better mixing and mass transfer. srce.hr This is particularly beneficial in heterogeneous systems, such as those involving immobilized enzymes, as it can help to overcome diffusion limitations. srce.hr Ultrasound has been successfully used in the lipase-catalyzed synthesis of ethylhexyl esters, leading to high reaction conversions in shorter times. researchgate.net
Rotating Packed Bed Reactors (RPBRs): RPBRs are a type of intensified reactor that can significantly enhance mass transfer in multiphase reaction systems. researchgate.netspinchem.com The reactor's rotation generates a high gravitational field, which creates a very thin liquid film and improves micromixing between the substrates and the immobilized enzyme. researchgate.netjmb.or.kr This technology has been shown to be effective for the synthesis of 2-ethylhexyl palmitate, where the high viscosity of the product can limit the reaction rate in conventional reactors. researchgate.netspinchem.com The use of an RPBR can lead to higher yields and shorter reaction times compared to traditional stirred-tank reactors. researchgate.net
Table 2: Advanced Technologies in the Synthesis of Fatty Acid Esters
| Technology | Key Advantages | Example Application | Reference |
|---|---|---|---|
| Microwave Irradiation | Faster reaction times, reduced energy consumption | Synthesis of isopropyl myristate and isopropyl palmitate | mdpi.com |
| Ultrasound Technology | Enhanced mass transfer, overcomes diffusion limitations | Synthesis of ethylhexyl esters | researchgate.net |
| Rotating Packed Bed Reactor | Improved micromixing, suitable for viscous systems | Synthesis of 2-ethylhexyl palmitate | researchgate.netspinchem.com |
Biocatalyst Development and Engineering for Enhanced Production
Enzyme Immobilization Techniques and Their Impact on Stability and Reusability
Enzyme immobilization is a crucial strategy for the industrial application of lipases in the synthesis of this compound. Immobilization involves confining the enzyme to a solid support material, which offers several advantages over using the free enzyme. nih.govbmbreports.org
Impact on Stability: Immobilization can significantly enhance the operational stability of lipases by protecting them from harsh reaction conditions, such as extreme pH, temperature, and organic solvents. bmbreports.orgnih.gov The solid support provides a stable microenvironment for the enzyme, preventing denaturation and preserving its catalytic activity over extended periods. bmbreports.org For example, lipases immobilized on chitosan (B1678972) hydrogels have shown increased stability in the presence of triglyceride oxidation products. bmbreports.org
Immobilization Techniques: Various techniques are employed for lipase immobilization, including:
Adsorption: This simple method involves the physical binding of the enzyme to the support surface. srce.hr Hydrophobic supports are often used for lipase immobilization via interfacial activation. srce.hr
Covalent Bonding: This technique forms strong chemical bonds between the enzyme and the support, providing a very stable immobilization. nih.gov
Entrapment: The enzyme is physically confined within the pores of a polymer matrix, such as a hydrogel. srce.hr
Cross-linking: Enzyme molecules are chemically cross-linked to each other to form larger aggregates.
The choice of immobilization technique and support material can significantly influence the properties of the resulting biocatalyst, including its activity, stability, and reusability. srce.hrnih.gov
Genetic Engineering of Microorganisms for Lipase Production
Genetic engineering plays a pivotal role in enhancing the production of lipases for industrial applications like the synthesis of this compound. By manipulating the genetic makeup of microorganisms, it is possible to overproduce lipases with desired characteristics. lidsen.commdpi.com
The primary goal of genetic engineering in this context is to increase the yield of lipase production, thereby making the enzymatic process more economically viable. lidsen.com This can be achieved through several strategies:
Gene Cloning and Overexpression: The gene encoding the desired lipase is isolated and inserted into a suitable expression vector, which is then introduced into a host microorganism. researchgate.net The use of strong promoters ensures high-level expression of the lipase gene, leading to increased enzyme production. researchgate.net
Host Selection: The choice of the host microorganism is critical for efficient lipase production. Common hosts include bacteria like Escherichia coli and yeasts such as Pichia pastoris. researchgate.net These organisms are well-characterized, easy to manipulate genetically, and can be grown to high cell densities in fermenters. lidsen.com
Codon Optimization: The sequence of the lipase gene can be optimized to match the codon usage of the host organism, which can further enhance the efficiency of protein translation and, consequently, lipase production.
Metabolic Engineering: This approach involves modifying the metabolic pathways of the host microorganism to channel more resources towards lipase synthesis.
Through these genetic engineering techniques, it is possible to develop robust microbial cell factories for the large-scale and cost-effective production of lipases, which are essential for the industrial synthesis of this compound and other valuable esters. researchgate.netcsic.es
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound can be designed to align with the principles of green chemistry, aiming to create a more sustainable and environmentally friendly process. acs.org
Atom Economy: The enzymatic synthesis of this compound from palmitic acid and ethylene glycol is an esterification reaction. The primary byproduct of this reaction is water, which is a benign substance. nih.gov This results in a high atom economy, as most of the atoms from the reactants are incorporated into the final product, minimizing waste generation. nih.gov
Use of Renewable Feedstocks: Palmitic acid can be derived from renewable sources such as palm oil, and ethylene glycol can also be produced from bio-based routes. The utilization of renewable feedstocks reduces the dependence on fossil fuels and contributes to a more sustainable chemical industry.
Catalysis: The use of enzymes (lipases) as biocatalysts is a cornerstone of green chemistry. nih.gov Enzymes are highly specific and efficient, operating under mild reaction conditions (moderate temperature and pressure), which reduces energy consumption. srce.hr They are also biodegradable and derived from renewable sources. srce.hr
Safer Solvents and Auxiliaries: A key aspect of greening the synthesis of this compound is the use of safer solvents or, ideally, the elimination of solvents altogether. researchgate.net As discussed in section 2.2.1.4, solvent-free synthesis is a viable and advantageous approach. When solvents are necessary, green alternatives such as deep eutectic solvents are being explored. mdpi.com
Design for Energy Efficiency: Enzymatic reactions typically require less energy than traditional chemical methods that often involve high temperatures and pressures. srce.hr The application of energy-efficient technologies like microwave irradiation can further reduce the energy footprint of the process. mdpi.com
By incorporating these green chemistry principles, the synthesis of this compound can be developed as a sustainable and environmentally responsible process.
An exploration of the green chemistry approaches behind the synthesis of this compound reveals a significant shift towards environmentally conscious manufacturing. Modern synthetic methodologies prioritize waste reduction, the use of renewable raw materials, and the development of sustainable catalysts to minimize the environmental footprint of this valuable chemical compound.
1 Minimizing Waste and Environmental Impact in Synthetic Pathways
Enzymatic synthesis routes, for example, often proceed under mild temperature and pressure conditions, reducing energy consumption. nih.gov The use of immobilized enzymes allows for easy separation from the reaction mixture and subsequent reuse over multiple batches, which significantly cuts down on catalyst waste. researchgate.net Furthermore, shifting from traditional chemical methods, which may involve hazardous reagents and produce unwanted byproducts, to biocatalytic processes inherently lowers the environmental impact. researchgate.net The direct transesterification of oils or esterification of fatty acids also eliminates intermediate steps, further preventing waste.
2 Utilization of Renewable Feedstocks (e.g., Soybean Oil, Palm Oil Fatty Acids)
The production of this compound is increasingly reliant on renewable feedstocks, moving away from petrochemical origins. sci-hub.strsc.org Vegetable oils are a primary source due to their abundance, low toxicity, and biodegradability. rsc.org Oils such as soybean, palm, castor, and peanut oil serve as viable starting materials for synthesizing this compound and related hydroxyethyl (B10761427) esters. rsc.orgits.ac.idugm.ac.idresearchgate.net
The general approach involves the transesterification of the triglyceride-rich oils with ethylene glycol. its.ac.idresearchgate.net In this reaction, the fatty acid chains of the oil are transferred from the glycerol backbone to the ethylene glycol molecule, yielding a mixture of fatty acid hydroxyethyl esters, including this compound. For instance, the transesterification of soybean oil with ethylene glycol has been shown to produce a mixture of 2-hydroxyethyl esters. its.ac.idscispace.comresearchgate.net Similarly, research has demonstrated the successful synthesis of these esters from peanut oil and castor oil. ugm.ac.idresearchgate.net
Alternatively, fatty acids derived from these renewable oils, such as palmitic acid from palm oil, can be directly esterified with ethylene glycol. researchgate.netui.ac.id Palm oil is a significant source, containing approximately 44% palmitic acid. researchgate.net
Below is a table summarizing research findings on the synthesis of 2-Hydroxyethyl esters from various renewable feedstocks.
Table 1: Synthesis of 2-Hydroxyethyl Esters from Various Renewable Feedstocks
| Feedstock | Reaction Type | Catalyst | Product Description | Reported Yield/Conversion | Reference(s) |
|---|---|---|---|---|---|
| Soybean Oil | Transesterification | K₂CO₃ | Mixture including this compound | 66.5% yield | its.ac.id, scispace.com, researchgate.net |
| Peanut Oil | Transesterification | K₂CO₃ | Mixture including 2-Hydroxyethyl esters | 77.47% conversion | researchgate.net |
| Castor Oil | Transesterification | K₂CO₃ | Mixture including this compound | Not specified | ugm.ac.id |
3 Development of Sustainable Catalytic Systems
The choice of catalyst is critical to the sustainability of the synthesis of this compound. Research has focused on two main categories: basic heterogeneous catalysts and enzymatic catalysts.
Base Catalysts: Potassium carbonate (K₂CO₃) has been effectively used as a simple, inorganic base catalyst for the transesterification of various vegetable oils with ethylene glycol. its.ac.idugm.ac.idresearchgate.netresearchgate.net This method is straightforward and can achieve good conversion rates. For example, in the synthesis of 2-hydroxyethyl esters from soybean oil and peanut oil, K₂CO₃ served as the catalyst. its.ac.idresearchgate.net
Enzymatic Catalysts: A more advanced and greener approach involves the use of enzymes, particularly lipases, as biocatalysts. nih.govrsc.org Lipases offer high specificity and operate under mild conditions, which reduces energy costs and the formation of unwanted byproducts. nih.gov A commonly used and highly effective enzyme is the immobilized lipase from Candida antarctica (Novozym 435). researchgate.netrsc.org Enzymatic catalysis, such as the acylation of alcohols with fatty acids, represents a sustainable route for ester production. google.comgoogle.com The use of enzymes aligns well with green chemistry principles by being biodegradable and promoting cleaner reaction profiles. rsc.orgacs.org While enzymatic reactions can sometimes be slower than conventional chemical methods, ongoing research aims to improve their efficiency and reduce reaction times. acs.org
Table 2: Comparison of Catalytic Systems
| Catalyst Type | Example(s) | Advantages | Disadvantages | Reference(s) |
|---|---|---|---|---|
| Base Catalysts | Potassium Carbonate (K₂CO₃) | Inexpensive, effective for transesterification. | May require higher temperatures; potential for side reactions. | its.ac.id, ugm.ac.id, researchgate.net |
| Enzymatic Catalysts | Immobilized Lipases (e.g., Candida antarctica lipase B) | High specificity, mild reaction conditions, reusable, biodegradable, reduced waste. | Can be more expensive; potentially longer reaction times. | researchgate.net, rsc.org, nih.gov, google.com |
Advanced Analytical and Structural Elucidation Techniques for 2 Hydroxyethyl Palmitate
Spectroscopic Characterization Methods
Spectroscopy is a cornerstone in the structural elucidation of organic molecules like 2-hydroxyethyl palmitate, providing fundamental information on its atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by mapping the hydrogen (¹H) and carbon (¹³C) atomic frameworks.
In ¹H NMR, the chemical shifts of the protons are indicative of their electronic environment. The protons of the terminal methyl group (CH₃) of the palmitate chain are expected to appear at the most upfield region. The numerous methylene (B1212753) groups (-(CH₂)₁₄-) in the long alkyl chain produce a large, overlapping signal. Protons closer to the electron-withdrawing ester group are deshielded and thus resonate at a higher chemical shift (further downfield). Specifically, the methylene protons of the ethylene (B1197577) glycol moiety (-OCH₂CH₂OH) are distinct. The protons adjacent to the ester oxygen (-COOCH₂-) are more deshielded than those adjacent to the hydroxyl group (-CH₂OH).
¹³C NMR spectroscopy provides complementary information by detecting the chemical shifts of the carbon atoms. The carbonyl carbon (C=O) of the ester group is highly deshielded and appears significantly downfield. The carbons of the ethylene glycol moiety also show distinct signals, with the carbon attached to the ester oxygen appearing at a different shift than the one bonded to the hydroxyl group. The long alkyl chain produces a series of signals in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Palmitate Chain | -CH₃ | ~0.88 | ~14 |
| Palmitate Chain | -(CH₂)₁₂- | ~1.25 | ~22-32 |
| Palmitate Chain | -CH₂CH₂COO- | ~1.63 | ~25 |
| Palmitate Chain | -CH₂COO- | ~2.30 | ~34 |
| Ester Group | -C=O | - | ~174 |
| Ethylene Glycol Moiety | -OCH₂CH₂OH | ~4.21 | ~65 |
| Ethylene Glycol Moiety | -OCH₂CH₂OH | ~3.80 | ~61 |
| Hydroxyl Group | -OH | Variable (depends on concentration/solvent) | - |
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds within the molecule.
The FTIR spectrum of this compound is characterized by several key absorption bands:
A strong, broad absorption band typically appears in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, indicating the presence of intermolecular hydrogen bonding. researchgate.netupi.edu
A very strong and sharp absorption peak is observed around 1740-1735 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester functional group. lumenlearning.comlibretexts.org
Multiple sharp bands are present in the 3000-2850 cm⁻¹ region, corresponding to the C-H stretching vibrations of the methylene and methyl groups in the long aliphatic palmitate chain. lumenlearning.comlibretexts.org
A distinct band for the C-O stretching vibration of the ester linkage can be found in the 1300-1150 cm⁻¹ region. lumenlearning.comlibretexts.org
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3500-3200 (broad) | O-H stretch | Hydroxyl (-OH) |
| 3000-2850 (strong, sharp) | C-H stretch | Alkyl chain (-CH₂, -CH₃) |
| 1740-1735 (strong, sharp) | C=O stretch | Ester (-COO-) |
| 1470-1450 | C-H bend | Alkyl chain (-CH₂) |
| 1300-1150 | C-O stretch | Ester (-COO-) |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information about this compound through analysis of its fragmentation patterns. The compound has a molecular formula of C₁₈H₃₆O₃ and a molecular weight of approximately 300.48 g/mol . nist.govnih.gov
When analyzed by Electron Ionization Mass Spectrometry (EI-MS), typically coupled with Gas Chromatography (GC-MS), the molecular ion peak (M⁺) at m/z 300 may be weak or absent, which is common for long-chain esters and alcohols. libretexts.orgnih.gov However, the spectrum will be rich with fragment ions that provide structural clues. Key fragmentation pathways include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group.
McLafferty rearrangement: A characteristic fragmentation for carbonyl compounds.
Cleavage at the ester linkage: Resulting in ions corresponding to the acylium ion of palmitic acid and fragments from the ethylene glycol moiety.
Loss of neutral molecules: Such as the loss of water (H₂O) from the molecular ion. libretexts.org
Commonly observed fragment ions in the EI mass spectrum of this compound are listed in the table below.
Table 3: Common Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Likely Fragment Structure/Origin |
|---|---|
| 257 | [M - C₂H₅O]⁺ Loss of the ethoxy group from the hydroxyl end |
| 239 | [C₁₅H₃₁CO]⁺ Palmitoyl acylium ion |
| 117 | McLafferty rearrangement product |
| 87 | Fragment from the ethylene glycol ester portion |
| 61 | [HOCH₂CH₂O]⁺ Protonated ethylene glycol oxide fragment |
| 45 | [C₂H₅O]⁺ Ethoxy fragment |
Techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can provide more detailed structural information by allowing for controlled fragmentation of selected precursor ions. nih.govnih.gov
For GC-MS analysis, the volatility of this compound can be limited by its polar hydroxyl group. Derivatization is a chemical modification technique used to convert this polar group into a less polar, more volatile, and more thermally stable functional group, thereby improving chromatographic performance and detection. nih.gov
Trimethylsilylation (TMS) is the most common derivatization strategy for compounds containing active hydrogen atoms, such as alcohols. youtube.comnih.gov The hydroxyl group of this compound reacts with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogen with a trimethylsilyl (B98337) (-Si(CH₃)₃) group. youtube.comnih.gov
This reaction produces the TMS ether of this compound. The resulting derivative is significantly more volatile and less polar, leading to sharper peaks and better resolution in gas chromatography. nih.govnih.gov The derivatization also alters the mass spectrum, often yielding a more prominent molecular ion and characteristic fragment ions that can aid in structural confirmation. For instance, the TMS derivative of this compound would have a molecular weight of 372.65 g/mol , and its mass spectrum would show a characteristic loss of a methyl group (M-15) at m/z 357.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, LC-MS, ESI-MS/MS)
Chromatographic Separation Techniques
Chromatography is essential for separating this compound from complex mixtures and for assessing its purity.
Gas Chromatography (GC) is the premier technique for the analysis of volatile and thermally stable compounds. nih.gov For this compound, GC analysis, often following the derivatization step described previously, is used to determine its purity and quantify its presence in a sample.
The compound is separated based on its boiling point and interaction with the stationary phase of the GC column. Non-polar or mid-polar capillary columns (e.g., those with a polydimethylsiloxane-based stationary phase) are typically used. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific chromatographic conditions.
The Kovats Retention Index (RI) is a standardized measure of retention that helps in compound identification by comparing its retention time to that of n-alkane standards. For this compound on a standard non-polar column, reported Kovats retention indices are in the range of 2200-2214. nih.gov A single, sharp peak in the chromatogram at the expected retention time is indicative of a pure sample.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. aehealthgroup.comnih.gov It operates on the principle of passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. aehealthgroup.com The separation is based on the differential interactions of the sample components with the stationary phase in the column. aehealthgroup.com
For the analysis of this compound, an ester of low polarity, reverse-phase HPLC (RP-HPLC) is typically the method of choice. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as methanol (B129727), acetonitrile, and water. As the mobile phase passes through the column, this compound, being relatively nonpolar, will have a stronger affinity for the stationary phase compared to more polar impurities, leading to a longer retention time and effective separation.
Quantification is achieved by using a suitable detector, such as an Ultraviolet (UV) detector if the analyte has a chromophore, or more universally, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) for compounds like this compound that lack a strong UV chromophore. A calibration curve is constructed by running known concentrations of a pure this compound standard and plotting the detector response against concentration. The concentration of the compound in an unknown sample can then be determined by comparing its detector response to the calibration curve. The high efficiency, sensitivity, and reproducibility of HPLC make it an indispensable tool for purity assessment and quality control of this compound. aehealthgroup.com
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm | Provides a nonpolar stationary phase for reverse-phase separation. |
| Mobile Phase | Acetonitrile:Water (95:5 v/v) | Elutes the compound from the column; composition can be optimized. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and influences resolution. |
| Detector | Evaporative Light Scattering Detector (ELSD) | Allows for the detection of non-volatile analytes without chromophores. |
| Injection Volume | 10 µL | The amount of sample introduced onto the column for analysis. |
| Column Temperature | 35 °C | Maintained to ensure reproducible retention times. |
Thin Layer Chromatography (TLC) for Reaction Monitoring and Fractionation
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for separating components of a mixture. nih.gov It is particularly valuable for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a substance. nih.gov The technique involves spotting a small amount of the sample onto a stationary phase, which is a thin layer of adsorbent material (commonly silica (B1680970) gel) coated onto a flat carrier such as a glass or aluminum plate. researchgate.net
In the context of this compound synthesis, which can be formed from the esterification of palmitic acid and ethylene glycol, TLC is an ideal tool for reaction monitoring. Small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate alongside the starting materials (palmitic acid and ethylene glycol) and a reference spot of the pure product. The plate is then developed in a sealed chamber containing a suitable solvent system, typically a nonpolar mixture like hexane-diethyl ether-acetic acid. researchgate.net
As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates based on their polarity and affinity for the stationary and mobile phases. This compound, being less polar than palmitic acid, will travel further up the plate, resulting in a higher Retention Factor (Rf) value. The progress of the reaction can be visualized by the diminishing intensity of the starting material spots and the increasing intensity of the product spot. Visualization can be achieved under UV light if the compounds are fluorescent, or by staining with a visualizing agent like potassium permanganate (B83412) or phosphomolybdic acid followed by heating. nih.gov
Table 2: Hypothetical TLC Data for Monitoring this compound Synthesis
| Compound | Distance Traveled by Compound (cm) | Distance Traveled by Solvent Front (cm) | Rf Value |
|---|---|---|---|
| Palmitic Acid (Start) | 3.5 | 10.0 | 0.35 |
| This compound (Product) | 6.0 | 10.0 | 0.60 |
| Reaction Mixture Spot | 3.5 and 6.0 | 10.0 | 0.35 and 0.60 |
Note: The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a non-destructive analytical technique that provides detailed information about the crystallographic structure, phase composition, and physical properties of materials. malvernpanalytical.comforcetechnology.com The technique is based on the principle of constructive interference of monochromatic X-rays scattered by the crystalline lattice of a material. When an X-ray beam strikes a crystalline sample, the atoms in the crystal lattice scatter the X-rays. Each crystalline material produces a unique diffraction pattern, which acts as a "fingerprint" for its specific atomic arrangement. forcetechnology.com
For this compound, which is a solid at room temperature, XRD analysis is crucial for characterizing its solid-state properties. The analysis can confirm whether the material is crystalline or amorphous. If crystalline, the XRD pattern can be used for phase identification by comparing it to reference patterns in databases. forcetechnology.com Furthermore, the positions and intensities of the diffraction peaks provide information about the unit cell dimensions, crystal symmetry, and the arrangement of molecules within the crystal.
The analysis of long-chain esters like this compound often reveals a lamellar or layered structure, which is characterized by a series of sharp, intense peaks at low diffraction angles (2θ). These peaks correspond to the long spacing between the layers of the molecules. The presence of multiple peaks in the higher-angle region can provide further details about the packing of the hydrocarbon chains within these layers. researchgate.net This structural information is vital for understanding the material's physical properties, such as its melting point, solubility, and mechanical behavior.
Table 3: Information Obtainable from XRD Analysis of this compound
| Parameter | Description | Significance |
|---|---|---|
| Phase Identification | Identifies the specific crystalline form(s) present. | Crucial for polymorphism studies and quality control. |
| Crystallinity | Determines the percentage of crystalline material in a sample. | Affects physical properties like melting point and stability. |
| Unit Cell Parameters | Provides the dimensions and angles of the basic repeating unit of the crystal. | Fundamental information about the crystal structure. |
| Lamellar Spacing | Measures the distance between molecular layers in the crystal. | Key insight into the packing of long-chain molecules. |
| Crystallite Size | Estimates the average size of the crystalline domains. | Influences material properties such as dissolution rate. |
Scanning Electron Microscopy (SEM) for Microstructural Examination
Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface. mdpi.com It provides detailed information about the surface topography, morphology (shape and size of particles), and composition. mdpi.com In an SEM, the electron beam is scanned across the surface of the sample, causing the emission of secondary electrons, backscattered electrons, and X-rays. Detectors collect these signals to form an image of the surface. mdpi.com
For the microstructural examination of solid this compound, SEM is an invaluable tool. It allows for the direct visualization of the material's particle morphology, such as whether the particles are spherical, plate-like, or needle-shaped. The technique can also determine the particle size distribution and the degree of particle agglomeration. The surface texture, whether smooth or rough, can be observed in great detail with a large depth of field, providing a three-dimensional appearance. nih.gov
Proper sample preparation is critical for obtaining high-quality SEM images. nih.gov Since this compound is an organic, non-conductive material, it must be coated with a thin layer of a conductive material, such as gold or palladium, before analysis. researchgate.net This coating prevents the buildup of static charge on the sample surface when it is irradiated by the electron beam. The sample is mounted on a stub and placed in the high-vacuum chamber of the microscope for imaging. researchgate.net The resulting micrographs can reveal key structural features that influence the bulk properties of this compound, such as its flowability, compressibility, and dissolution behavior.
Table 4: SEM Analysis Workflow for this compound
| Step | Procedure | Purpose |
|---|---|---|
| 1. Mounting | A small amount of the powder sample is affixed to an aluminum stub using conductive adhesive. | To hold the sample securely in the microscope's vacuum chamber. |
| 2. Coating | The mounted sample is coated with a thin layer (e.g., 5-10 nm) of a conductive metal like gold. | To prevent charge buildup and improve image quality. |
| 3. Imaging | The sample is placed in the SEM chamber, and a high-energy electron beam is scanned across its surface. | To generate signals (secondary electrons) for topographic imaging. |
| 4. Analysis | The resulting images are analyzed to determine particle size, shape, and surface morphology. | To characterize the physical microstructure of the material. |
Thermal Analysis Techniques (e.g., DSC, TGA) for Phase Transitions and Stability
Thermal analysis comprises a group of techniques that measure the physical or chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. mt.com For characterizing this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most pertinent techniques.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are heated or cooled. mt.com This technique is used to determine thermally induced transitions such as melting, crystallization, and glass transitions. A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point, which has been reported to be around 51°C. The area under this peak is directly proportional to the heat of fusion (enthalpy), which is the energy required to melt the solid. DSC is also highly effective for assessing the purity of crystalline substances and for studying polymorphism, as different crystalline forms will exhibit distinct melting points and enthalpies. mt.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mt.com TGA is used to evaluate the thermal stability and decomposition profile of a material. When this compound is heated in a TGA instrument, its mass will remain stable until the temperature reaches its decomposition point. At this temperature, the compound will begin to break down, resulting in a loss of mass that is recorded by the instrument. The resulting TGA curve provides information on the onset temperature of decomposition, which is a key indicator of the material's thermal stability. perkinelmer.com.ar The analysis can be performed in an inert atmosphere (e.g., nitrogen) or in a reactive atmosphere (e.g., air) to study oxidative stability. nih.gov
Together, DSC and TGA provide a comprehensive thermal characterization of this compound, which is essential for determining its stability during storage, processing, and application. nih.gov
Table 5: Thermal Properties of this compound Determined by DSC and TGA
| Technique | Property Measured | Typical Information Obtained |
|---|---|---|
| DSC | Heat Flow | Melting Point (Tₘ), Heat of Fusion (ΔHբ), Crystallization Temperature (T꜀), Glass Transition (T₉) |
| TGA | Mass Change | Onset of Decomposition, Thermal Stability Range, Residue Amount |
Applications in Advanced Materials Science and Engineering
Drug Delivery Systems and Formulations
The compound's amphiphilic nature is a critical attribute for its use in pharmaceutical formulations. It acts as a stabilizer, emulsifier, and a key structural component in various drug delivery vehicles, enhancing the therapeutic efficacy of active pharmaceutical ingredients (APIs).
Liposomes are microscopic spherical vesicles composed of a phospholipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, serving as effective carriers for targeted therapy. mdpi.com The integration of 2-Hydroxyethyl palmitate into these structures enhances their function. As a surfactant-like molecule, it can be incorporated into the lipid bilayer of liposomes. This inclusion helps to stabilize the vesicle structure and can influence the size of the liposomes, which is a critical factor for their circulation time in the bloodstream and their ability to reach target tissues. mdpi.com
A significant challenge in pharmaceutical development is the poor water solubility of many new chemical entities, which limits their bioavailability and therapeutic effectiveness. ijpca.orgasiapharmaceutics.inforesearchgate.net Approximately 40% of newly discovered drugs are hydrophobic, making their formulation a complex task. asiapharmaceutics.info this compound, with its properties as an emulsifier and surfactant, can be employed to address this issue. thegoodscentscompany.com
By reducing the interfacial tension between aqueous and hydrophobic phases, it facilitates the creation of stable emulsions or microemulsions. ijpca.org These systems can encapsulate poorly soluble drugs within their oil phase, dispersing them as nano-sized droplets in an aqueous medium. This effectively increases the surface area of the drug available for dissolution in physiological fluids, which is a rate-limiting step for the absorption of many drugs. ijpca.org The improved dissolution can lead to enhanced bioavailability, allowing for more effective therapeutic outcomes from orally or parenterally administered medications. contractpharma.com
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water or biological fluids. dergipark.org.trlp.edu.ua Their porous structure and biocompatibility make them excellent candidates for controlled-release drug delivery systems. nih.gov While much of the research in this area focuses on hydrogels made from polymers like 2-hydroxyethyl methacrylate (B99206) (HEMA), the principles can be extended to systems incorporating other molecules. lp.edu.uanih.gov
The incorporation of an amphiphilic compound such as this compound into a hydrogel matrix can create hydrophobic microdomains. These domains can act as reservoirs for lipophilic drugs, protecting them from the aqueous environment and modulating their release. As the hydrogel swells, the entrapped drug is slowly released from these domains, allowing for a sustained and controlled delivery profile. dergipark.org.tr This approach is particularly valuable for long-term therapies where maintaining a consistent drug concentration is crucial. Nanocomposite materials, which integrate nanoparticles into a polymer matrix, can further refine these release kinetics and improve the mechanical properties of the delivery system. nih.govethz.ch
Lubricant and Bio-additive Development
In the field of mechanical engineering and fuel science, there is a growing demand for high-performance and environmentally friendly lubricants and additives. This compound and similar fatty acid esters are at the forefront of this development due to their excellent lubricity, biodegradability, and origin from renewable resources.
Modern diesel fuels are subjected to processes like hydrotreating to reduce their sulfur content, which is necessary to lower harmful emissions such as sulfur dioxide (SO2). atlantis-press.comatlantis-press.com However, this desulfurization process also removes naturally occurring polar compounds that provide the fuel with its lubricity. innospec.com Poor lubricity can lead to increased friction and wear in high-pressure fuel injection systems, potentially causing premature failure. researchgate.netbakerhughes.com
To counteract this, lubricity-enhancing additives are required. Research has demonstrated that 2-hydroxyethyl esters, including this compound, synthesized from vegetable oils, can serve as effective bio-additives. atlantis-press.comatlantis-press.com These ester molecules have a polar head group that is attracted to metal surfaces and a long, non-polar hydrocarbon tail. This structure allows them to form a durable, protective film on the surfaces of fuel system components, reducing metal-on-metal contact and mitigating wear. innospec.com Studies involving the transesterification of peanut oil with ethylene (B1197577) glycol have successfully produced 2-hydroxyethyl esters that improve diesel fuel lubricity. atlantis-press.com
| Parameter | Value/Observation | Source |
|---|---|---|
| Reactants | Peanut Oil (Triglycerides) and Ethylene Glycol | atlantis-press.com |
| Catalyst | Potassium Carbonate (K2CO3) | atlantis-press.com |
| Reaction Method | Simple Reflux | atlantis-press.com |
| Product Conversion Rate | 77.47% | atlantis-press.com |
| Total Abundance of 2-Hydroxyethyl Ester (from GC-MS) | 54.69% | atlantis-press.com |
| Primary Ester Component | 15-octadecenoic acid, 2-hydroxyethyl ester (from oleic acid) | atlantis-press.com |
| Application | Alternative bio-additive lubricity improver for low-sulfur diesel fuel | atlantis-press.com |
There is a significant environmental concern regarding lubricants derived from petroleum, as they are often non-biodegradable and toxic. mdpi.com Biolubricants, derived from renewable sources like vegetable oils and animal fats, present a sustainable alternative. researchgate.netgoogleapis.com These materials are characterized by their rapid biodegradability and low toxicity, making them ideal for use in applications where lubricant loss to the environment is likely. mdpi.comresearchgate.net
This compound belongs to the class of synthetic esters that are considered high-performance, second-generation biolubricants. While raw vegetable oils have good lubricity, they often suffer from poor thermal and oxidative stability. Chemical modification of fatty acids, such as through transesterification to produce esters like this compound, can significantly improve these properties. epa.gov These synthetic biolubricants exhibit high viscosity indices, high flash points, and excellent resistance to shear, making them suitable for demanding industrial applications. mdpi.com
| Property | Biolubricants (Vegetable Oil Based/Esters) | Mineral Oil-Based Lubricants |
|---|---|---|
| Biodegradability | High / Rapid | Low / Slow |
| Toxicity | Low / Non-toxic | Can be toxic |
| Source | Renewable (e.g., vegetable oils, animal fats) | Non-renewable (Petroleum) |
| Viscosity Index | High | Low to High (often requires additives) |
| Flash Point | High | Variable |
| Oxidative Stability | Can be low (improved by chemical modification) | Generally Good |
Emulsifying Agents and Surfactants in Advanced Formulations
This compound serves multiple functions in the formulation of advanced materials, particularly within the cosmetic and pharmaceutical industries. Its molecular structure, featuring a long hydrocarbon tail derived from palmitic acid and a polar head group from ethylene glycol, imparts surfactant properties that make it valuable in complex mixtures.
In the cosmetic and pharmaceutical sectors, this compound is a versatile ingredient employed for its multifaceted properties. tainstruments.comnih.gov It functions as a surfactant and emulsifier, crucial for creating homogenous and stable creams and lotions. tainstruments.com Beyond its stabilizing capabilities, it also acts as a thickening and opacifying agent, contributing to the desired viscosity and appearance of a product. wikipedia.orgnih.gov As a dispersing agent, it helps to evenly distribute solid particles, such as pigments or active pharmaceutical ingredients, throughout a formulation. Furthermore, it possesses emollient properties, meaning it helps to soften and soothe the skin by forming a protective layer that reduces water loss. wikipedia.orgnih.gov
Phase Change Materials (PCMs) for Thermal Energy Storage
Phase Change Materials (PCMs) are substances that absorb and release large amounts of thermal energy—known as latent heat—at a nearly constant temperature during a change in their physical state. This property makes them highly effective for thermal energy storage (TES) systems.
Researchers have introduced a new class of environmentally friendly PCMs based on the neutralization of ethanolamines with fatty acids. nih.gov Among these are ionic liquids (ILs) such as 2-hydroxyethylammonium palmitate, bis(2-hydroxyethyl)ammonium palmitate, and tris(2-hydroxyethyl)ammonium palmitate. nih.gov These protic ionic liquids are being explored for their potential in TES systems that operate in the 30–100 °C temperature range. nih.gov The synthesis involves a straightforward acid-base reaction between the respective ethanolamine (B43304) and palmitic acid. nih.gov The resulting ionic liquids are valued for their tunable chemical and physical properties, good thermal stability, and low cost, positioning them as promising materials for conserving solar energy and waste heat. nih.gov
The performance of a PCM is largely defined by its thermal properties, particularly its latent heat of fusion and thermal stability. These properties are typically evaluated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). nih.gov DSC measures the heat absorbed or released by the material as it undergoes phase transition, allowing for the determination of the melting temperature and latent heat of fusion. TGA is used to establish the thermal stability by measuring the change in mass of the material as a function of temperature, identifying the onset temperature of decomposition.
Thermal Properties of a 2-Hydroxyethylammonium-Based PCM Composite
| Property | Value | Analysis Method |
|---|---|---|
| Melting Point Range | 337 K to 342 K (64 °C to 69 °C) | DSC |
| Effective Latent Heat of Fusion | 245 J/g | DSC |
| Thermal Stability (up to 423.15 K) | 97.21% | TGA |
The microstructure and chemical composition of these novel PCMs are analyzed to ensure their integrity and proper formation. Fourier Transformation Infrared Spectroscopy (FT-IR) and Scanning Electron Microscopy (SEM) are the primary techniques employed for this characterization. nih.gov
FT-IR spectroscopy is used to examine the chemical makeup of the synthesized ionic liquids. By analyzing the absorption bands in the infrared spectrum, researchers can confirm the presence of specific functional groups and bonds, verifying that the acid-base neutralization reaction between the ethanolamine and the fatty acid has completed successfully.
SEM is utilized to study the microstructure and surface morphology of the PCMs. Images generated by SEM reveal details about the material's crystalline structure, homogeneity, and the distribution of its components, which are crucial factors influencing the PCM's thermal performance and long-term stability. nih.gov
Application in Thermal-to-Electrical Energy Conversion
While research into advanced materials for thermal-to-electrical energy conversion is ongoing, current scientific literature does not extensively detail the specific application of this compound in this field. The conversion of thermal energy to electrical energy often utilizes thermoelectric generators (TEGs), which benefit from the integration of phase change materials (PCMs) for thermal energy storage and temperature regulation. PCMs can store and release large amounts of thermal energy at a nearly constant temperature during their phase transition (e.g., from solid to liquid and vice versa), which helps to stabilize the temperature difference across the thermoelectric module, thereby improving its efficiency and power output.
This compound, a waxy solid at room temperature, possesses certain thermophysical properties that are characteristic of PCMs, such as a defined melting point. solubilityofthings.com However, detailed studies investigating its performance and suitability as a PCM within a thermoelectric generator for the purpose of thermal-to-electrical energy conversion are not prominently available in the reviewed literature. Key performance indicators for PCMs in this application, such as the latent heat of fusion and thermal conductivity, are not well-documented for this compound in this context.
Below is a table summarizing the known thermophysical properties of this compound.
| Property | Value |
| Melting Point | 50-53 °C solubilityofthings.com |
| Boiling Point | 410.9 ± 18.0 °C at 760 mmHg |
| Density | 0.9 ± 0.1 g/cm³ |
| Appearance | White to Off-white Solid |
Future Directions and Emerging Research Areas
Exploration of Novel Synthetic Pathways for Derivatization
The future of 2-Hydroxyethyl palmitate's application is intrinsically linked to the development of innovative and efficient synthetic methodologies for its derivatization. Current research is pivoting towards greener, more selective biocatalytic approaches, which offer significant advantages over traditional chemical synthesis.
Enzymatic catalysis, particularly using lipases, has emerged as a highly promising route. mdpi.com Lipases, such as the commercially available Novozym® 435 from Candida antarctica, are lauded for their ability to catalyze esterification reactions under mild conditions with high regioselectivity. mdpi.comtandfonline.com This precision allows for the targeted synthesis of specific derivatives. Future research is expected to focus on optimizing these enzymatic reactions. Key areas of investigation include:
Expanding the Substrate Scope: Exploring the enzymatic acylation of this compound with a wider variety of molecules, such as other fatty acids, phenolic compounds, or carbohydrates, to create novel amphiphilic esters with unique properties. mdpi.commdpi.com The synthesis of sugar fatty acid esters, for example, is a growing field due to their biodegradability and surfactant properties. mdpi.com
Solvent and Medium Engineering: Investigating the use of non-conventional media like solvent-free systems, ionic liquids, or deep eutectic solvents (DES) to enhance enzyme stability, activity, and substrate solubility, thereby improving reaction yields and simplifying product purification. mdpi.comresearchgate.netmdpi.com
Process Optimization: Fine-tuning reaction parameters such as temperature, substrate molar ratios, and enzyme load to maximize conversion rates and process productivity. nih.govnih.gov For instance, studies on similar ester syntheses have shown that temperature is a critical factor, with optimal conditions often found between 40°C and 60°C to balance reaction rate against enzyme denaturation. nih.govnih.gov The use of activated acyl donors, like palmitic anhydride, has also been shown to dramatically increase conversion rates and reduce reaction times. nih.gov
These biocatalytic strategies align with the principles of "green chemistry," offering sustainable pathways to novel derivatives of this compound for diverse applications. mdpi.com
| Synthetic Approach | Key Features | Potential Derivatives | Research Focus |
| Lipase-Catalyzed Esterification | High selectivity, mild reaction conditions, environmentally friendly. mdpi.comnih.gov | Sugar esters, phenolic esters, esters with other fatty acids. mdpi.commdpi.com | Enzyme immobilization, solvent engineering, kinetic studies. nih.govresearchgate.net |
| Solvent-Free Synthesis | Reduced environmental impact, simplified downstream processing. mdpi.com | High-purity fatty acid esters. | Optimizing temperature and substrate ratios to maintain a liquid phase. mdpi.comnih.gov |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. researchgate.net | Anilide and hydrazide derivatives. researchgate.net | Catalyst development, improving water solubility of products. researchgate.net |
In-depth Mechanistic Studies of Biological Activities
While this compound is primarily used for its physicochemical properties in cosmetics, preliminary findings suggest it may possess biological activities that warrant deeper investigation. Future research must move beyond simple screening to elucidate the specific molecular mechanisms underlying these effects.
A key area for exploration is its reported antimicrobial activity against bacteria and fungi. Mechanistic studies could involve:
Investigating how the molecule interacts with microbial cell membranes, potentially disrupting their integrity due to its amphiphilic nature.
Assessing its ability to inhibit key microbial enzymes involved in growth or virulence.
Exploring its potential to interfere with microbial communication systems like quorum sensing.
Furthermore, the structural similarity of this compound to other biologically active lipids, such as N-palmitoylethanolamide (PEA), suggests the possibility of anti-inflammatory properties. nih.gov Research into the anti-inflammatory potential of related fatty acid esters like methyl palmitate has shown they can modulate cytokine expression. researchgate.net Future studies on this compound could explore whether it can influence inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes or nuclear factor-kappa B (NF-κB), which are common targets for anti-inflammatory agents. nih.govnih.gov
Advanced Materials Integration and Performance Optimization
The inherent properties of this compound, such as its amphiphilicity and emollient characteristics, make it a candidate for integration into advanced materials, particularly in the fields of cosmetics, pharmaceuticals, and polymer science. specialchem.com
Future research could focus on leveraging its structure to create novel functional materials:
Polymer Modification: this compound contains a reactive hydroxyl group, which can be used to graft it onto polymer backbones. This is analogous to how 2-hydroxyethyl acrylate (B77674) (HEA) is used to attach hydroxyl groups to acrylic polymers, which can then be cross-linked. kowachemical.com Such modifications could create polymers with enhanced skin conditioning properties, improved hydrophobicity, or unique rheological behavior for use in high-performance coatings or personal care products.
Nanomaterial Formulation: Its surfactant properties are ideal for the formulation of nanoemulsions and liposomes. In a laboratory setting, it has been used as a liposomal carrier. Future work could optimize these nanocarriers for the targeted delivery of active ingredients in dermatological or pharmaceutical applications. Performance optimization would involve studying the stability, particle size, and release kinetics of these formulations.
Smart Gels and Films: The development of "eutectogels," which are 3D polymeric networks containing deep eutectic solvents, highlights a path for creating novel gel-based materials. mdpi.com Research could explore the incorporation of this compound into hydrogel or organogel networks to create materials with specific thermal properties or controlled-release capabilities for cosmetic or therapeutic actives.
Computational Chemistry and Molecular Modeling for Predictive Research
In silico approaches, including computational chemistry and molecular modeling, are powerful tools for accelerating research and development by providing predictive insights into molecular behavior. core.ac.uk These methods can be applied to this compound to guide experimental work and rationalize observed phenomena.
Emerging research in this area could include:
Membrane Interaction Simulations: Molecular dynamics (MD) simulations can model the interaction of this compound with lipid bilayers that mimic the skin's stratum corneum. Such simulations have been used to understand how palmitate itself interacts with and disrupts cell membranes. nih.gov This would provide a molecular-level understanding of its emollient effect and help in designing more effective skin-conditioning formulations.
Predicting Formulation Stability: Computational models can predict the phase behavior and stability of emulsions containing this compound. By calculating parameters like hydrophilic-lipophilic balance (HLB) and simulating molecular aggregation, researchers can screen for optimal co-surfactants and formulation compositions before extensive laboratory work.
Molecular Docking Studies: To investigate the mechanistic basis of its potential biological activities, molecular docking can be used. For instance, docking simulations could predict the binding affinity of this compound to the active sites of microbial enzymes or inflammatory receptors, providing testable hypotheses for its antimicrobial or anti-inflammatory effects. nih.govcardiff.ac.uk
| Computational Method | Application for this compound | Predicted Outcome |
| Molecular Dynamics (MD) | Simulating interactions with skin lipid models. nih.gov | Understanding of emollient mechanism; improved cosmetic design. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features of derivatives with antimicrobial activity. | Design of more potent antimicrobial derivatives. |
| Molecular Docking | Predicting binding to microbial enzymes or inflammatory protein targets. cardiff.ac.uk | Identification of potential mechanisms of action for biological activities. |
Translational Research and Clinical Applications
Translational research aims to bridge the gap between fundamental scientific discoveries and their practical application in a clinical or commercial setting. For this compound, this involves moving beyond its current use in cosmetics to explore its potential in specialized dermatological and pharmaceutical products.
A significant opportunity lies in its potential as a drug delivery vehicle. The observation that it can be used as a liposomal carrier in the lab is a critical first step. Future translational research would involve:
Developing and testing this compound-based nanocarriers for the delivery of topical drugs, such as anti-inflammatory agents or antibiotics, to specific layers of the skin.
Investigating its use as a pharmaceutical excipient to improve the solubility and bioavailability of poorly water-soluble drugs in oral or topical formulations.
Furthermore, if its biological activities, such as antimicrobial or anti-inflammatory effects, are confirmed through mechanistic studies, translational research could focus on developing therapeutic formulations. This could lead to its inclusion as an active or co-active ingredient in products for conditions like acne, eczema, or other inflammatory skin disorders. This path would require rigorous evaluation of its efficacy and interaction with other active ingredients in clinically relevant models.
Q & A
Q. What statistical approaches are suitable for optimizing enzymatic activity assays using this compound?
-
Methodology : Implement a quadratic polynomial model derived from RSM data. For instance:
Here, , , and represent coded variables (e.g., temperature, enzyme concentration). Validate models using ANOVA and lack-of-fit tests .
Q. How does this compound interact with lipases in esterification reactions?
- Methodology : Study hydrogen bonding and steric effects via molecular docking simulations. Experimental data show that the hydroxyl group in this compound forms hydrogen bonds with catalytic serine residues in lipases, enhancing substrate binding affinity. Compare with structurally similar esters (e.g., 4-Nitrophenyl palmitate) to isolate mechanistic differences .
Data Contradiction Resolution
Q. How to address discrepancies in reported enzymatic activity for this compound across studies?
- Methodology :
- Standardize assay conditions : Ensure consistent pH (e.g., 7.4), temperature (e.g., 37°C), and substrate concentration (e.g., 0.1–1 mM).
- Validate enzyme sources : Commercial lipases (e.g., Candida antarctica) may vary in purity or immobilization methods .
- Cross-validate with alternative substrates : Use 4-Nitrophenyl palmitate as a control to isolate method-specific biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
